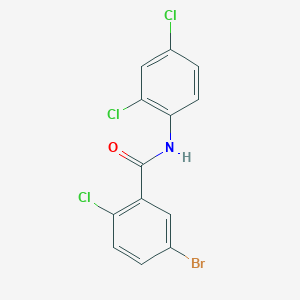
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide
説明
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDCRB is a selective inhibitor of the fungal mitochondrial respiratory chain, making it a valuable tool in the study of mitochondrial function and its role in various biological processes.
作用機序
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide works by inhibiting the fungal mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex. This results in a decrease in ATP production and an accumulation of reactive oxygen species (ROS) within the mitochondria, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role as a mitochondrial inhibitor, this compound has been shown to have antifungal and antibacterial properties. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide in lab experiments is its selectivity for the fungal mitochondrial respiratory chain. This allows researchers to investigate the specific role of mitochondrial function in various biological processes without affecting other cellular pathways. However, one limitation of using this compound is its potential toxicity to mammalian cells. Careful dosing and experimental design must be used to ensure that the compound does not have unintended effects on non-target cells.
将来の方向性
There are several potential future directions for research involving 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of new compounds based on the structure of this compound that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of mitochondrial dysfunction in other diseases, such as cardiovascular disease and diabetes. Finally, this compound could be used as a tool to investigate the role of mitochondrial function in aging and age-related diseases.
科学的研究の応用
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been used extensively in scientific research to investigate the role of mitochondrial function in various biological processes. For example, this compound has been used to study the effects of mitochondrial dysfunction on cancer cell proliferation and survival. It has also been used to investigate the role of mitochondrial function in neurodegenerative diseases such as Parkinson's disease.
特性
IUPAC Name |
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO/c14-7-1-3-10(16)9(5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGOECNUCNQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-furyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735886.png)
![N-(3,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735892.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3735900.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3735901.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3735908.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B3735910.png)
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3735933.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735938.png)
![4-(1,3-benzodioxol-5-yl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735942.png)
![4-(3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B3735946.png)
![3-methyl-4-(2-methylphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735952.png)
![4-(4-ethylphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735953.png)
![4-(4-ethoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735960.png)

